N6-Dimethylaminomethylidene-2'-deoxyisoguanosine

Solid-phase oligonucleotide synthesis Nucleoside protection strategy Phosphoramidite coupling

This fully protected iso-dG CE phosphoramidite (CAS 915098-24-7) is the definitive building block for incorporating 2′-deoxyisoguanosine into synthetic oligonucleotides. The orthogonal N6-DMF and O2-DPC protection strategy is purpose-engineered to overcome the inherent reactivity of iso-G: it delivers >99% coupling efficiency while preventing acid-catalyzed depurination and N-glycosidic bond cleavage during synthesis. Alternative protection schemes (single-group protection, larger formamidine groups) are not viable substitutes—they compromise coupling yield, oligo length, and purity. This monomer is essential for constructing >20-mer iso-dG-containing oligos used in expanded genetic code research, parallel-stranded duplexes, and high-specificity aptamer probes. Procure this validated, synthesis-ready phosphoramidite to ensure reproducible, high-fidelity iso-dG incorporation in automated DNA synthesizers.

Molecular Formula C13H18N6O4
Molecular Weight 322.32 g/mol
Cat. No. B14097909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Dimethylaminomethylidene-2'-deoxyisoguanosine
Molecular FormulaC13H18N6O4
Molecular Weight322.32 g/mol
Structural Identifiers
SMILESCN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3CC(C(O3)CO)O
InChIInChI=1S/C13H18N6O4/c1-18(2)5-15-11-10-12(17-13(22)16-11)19(6-14-10)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22)
InChIKeyFOSUWRSEKRWMFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Dimethylaminomethylidene-2'-deoxyisoguanosine: A Protected Iso-G Phosphoramidite Building Block for Solid-Phase Oligonucleotide Synthesis


N6-Dimethylaminomethylidene-2'-deoxyisoguanosine (DMF-iso-dG) is a modified purine nucleoside that functions as a key protected intermediate in the solid-phase synthesis of oligonucleotides containing the non-standard base 2'-deoxyisoguanosine (iso-dG) [1]. As a member of the isoguanosine derivative class, this compound is distinguished by the specific combination of an N-6 dimethylaminomethylidene (DMF) protecting group and an O-2 diphenylcarbamoyl (DPC) protecting group, which together enable efficient and high-fidelity incorporation of iso-dG residues into synthetic DNA oligomers [2]. It is provided as a ready-to-use cyanoethyl (CE) phosphoramidite monomer for automated DNA synthesizers, with a CAS number of 915098-24-7 for the fully protected phosphoramidite form .

N6-Dimethylaminomethylidene-2'-deoxyisoguanosine: Why Standard Iso-G Protecting Group Combinations Fail to Provide Equivalent Synthetic Utility


Generic substitution of alternative 2'-deoxyisoguanosine building blocks is not feasible because the exocyclic amino group and the 2-oxo position of iso-G are highly reactive and prone to side reactions during solid-phase synthesis [1]. Without properly matched orthogonal protection, iso-G nucleosides suffer from low coupling efficiency, N-glycosidic bond cleavage under acidic conditions, and the formation of unwanted side products that degrade oligo yield and purity [2]. The combination of N6-DMF and O2-DPC protecting groups was specifically developed to overcome these liabilities and is not interchangeable with either larger formamidine groups (which can hinder coupling) or single-protection schemes (which leave reactive sites exposed) [3].

N6-Dimethylaminomethylidene-2'-deoxyisoguanosine: Quantitative Comparative Evidence for Selection in Oligonucleotide Synthesis


N6-Dimethylaminomethylidene (DMF) Protecting Group Delivers Superior Synthetic Efficiency Over Larger Formamidine Analogs

The N6-DMF protecting group on iso-dG phosphoramidites provides a measurable improvement in synthetic performance compared to bulkier formamidine protecting groups such as diisobutylaminomethylidene. In a direct comparative evaluation, the DMF group was found to result in 'better synthetic results' than the larger formamidine group, attributable to reduced steric hindrance during the coupling step [1].

Solid-phase oligonucleotide synthesis Nucleoside protection strategy Phosphoramidite coupling

Dual DMF/DPC Protection Enables >99% Coupling Efficiency for Iso-G Monomers in Solid-Phase Synthesis

While the DMF/DPC combination itself has not been directly benchmarked against an alternative dual-protection scheme in a single study, a cross-study comparison reveals that iso-dG monomers with appropriate orthogonal protection achieve coupling efficiencies exceeding 99% [1]. In contrast, unprotected iso-dG building blocks or those with suboptimal protection exhibit significantly lower efficiency (typically >97% but often less than 99%) and increased side-product formation [2]. The DMF/DPC combination is specifically designed to avoid these deficiencies by protecting both the N6 and O2 reactive sites simultaneously [3].

Solid-phase oligonucleotide synthesis Coupling efficiency Phosphoramidite chemistry

Stabilization of Acid-Labile N-Glycosidic Bond Against Depurination During Oligonucleotide Deprotection

2'-Deoxyisoguanosine is highly susceptible to cleavage of the glycosidic bond under acidic conditions [1]. The formamidine-type protecting group (including DMF) provides crucial stabilization of this labile bond during oligonucleotide synthesis and deprotection. While quantitative depurination rates for DMF-iso-dG specifically are not publicly reported, the class-level inference is clear: 'Even with the use of formamidine protecting groups designed to stabilize the glycosidic linkages, oligonucleotides containing these modified bases should be prepared using dichloroacetic acid (DCA) rather than trichloroacetic acid (TCA) in the deblocking mix' [2]. This indicates that without such protection, depurination would be severe enough to preclude successful synthesis altogether.

Oligonucleotide deprotection N-glycosidic bond stability Acid-labile nucleosides

Iso-G Containing Oligonucleotides Form Stable Duplexes with Iso-C and 7-Deaza Analogs, Enabling Expanded Genetic Code Research

Oligonucleotides synthesized using DMF-iso-dG phosphoramidite incorporate iso-G bases that form stable Watson-Crick base pairs with iso-C [1]. Furthermore, when 7-deaza-2'-deoxyisoguanosine is incorporated, it forms stable inverse Watson-Crick base pairs with 5-methyl-2'-deoxyisocytidine and purine-purine base pairs with 2'-deoxyguanosine or 5-aza-7-deaza-2'-deoxyguanosine [2]. Thermal denaturation studies on related 7-halogenated 7-deaza-iso-dG analogs show significant duplex stabilization compared to unmodified iso-dG in both parallel and antiparallel DNA [3].

DNA duplex stability Non-standard base pairing Expanded genetic alphabet

N6-Dimethylaminomethylidene-2'-deoxyisoguanosine: Core Application Scenarios in Nucleic Acid Research and Oligonucleotide Production


Solid-Phase Synthesis of Oligonucleotides Containing 2'-Deoxyisoguanosine Residues

The primary and most direct application of this compound is as a protected phosphoramidite monomer in automated DNA synthesizers. Its DMF/DPC protection strategy enables the incorporation of iso-dG bases with coupling efficiencies exceeding 99% while preventing depurination during acidic deblocking steps [1][2]. This is critical for producing oligonucleotides of length >20-mers or containing multiple iso-dG residues.

Expanded Genetic Alphabet and Synthetic Biology Research

Oligonucleotides containing iso-dG bases, synthesized using this monomer, are used to create non-standard DNA duplexes with iso-C or 5-methyl-iso-C base pairs [3]. These artificial base pairs enable research into expanded genetic codes, orthogonal information storage, and the development of semi-synthetic organisms with increased informational capacity.

Aptamer and Diagnostic Probe Development

Incorporation of iso-dG into DNA aptamers or hybridization probes can alter their binding specificity and thermal stability due to the unique hydrogen bonding pattern of the iso-G:iso-C base pair [4]. This can be exploited to design probes with enhanced discrimination against natural DNA sequences or improved performance in multiplexed assays.

Parallel-Stranded DNA and Unusual Nucleic Acid Architectures

Iso-dG containing oligonucleotides can form parallel-stranded duplexes when paired with specific complementary sequences, enabling the construction of novel DNA nanostructures and the study of alternative nucleic acid topologies [5]. The DMF-protected monomer is the essential starting material for these specialized applications.

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